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1,3-diamine

Cat. No.: B15072325

Get Quote

The indane ring system, a privileged scaffold in medicinal chemistry, serves as the foundation

for a wide array of biologically active molecules.[1] Its derivatives have demonstrated a

remarkable diversity of applications, ranging from therapeutics for neurodegenerative diseases

like Alzheimer's to treatments for AIDS.[1] The inherent structural features of the indane core

allow for extensive chemical modifications, leading to compounds with a broad spectrum of

pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and enzyme-

inhibiting properties.[2][3] This guide focuses specifically on 1,3-diaminoindane derivatives,

exploring their synthesis, biological activities, and the experimental methodologies used to

evaluate their therapeutic potential.

Core Biological Activities and Mechanisms of Action
Antimicrobial and Antifungal Properties
Derivatives of the indane scaffold have shown notable efficacy against various microbial

pathogens. The aminoindane ring, in particular, is associated with significant antibacterial and

antifungal effects.[2][4]
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Mechanism of Action: While the precise mechanisms are still under investigation for many

derivatives, the antimicrobial action is often attributed to the ability of these compounds to

disrupt bacterial cell wall synthesis, interfere with essential enzymatic processes, or inhibit

bacterial growth through other means. The presence of specific functional groups on the indane

ring system can significantly influence the potency and spectrum of antimicrobial activity.[2]

Experimental Evaluation: The antibacterial and antifungal efficacy of 1,3-diaminoindane

derivatives is commonly assessed using established microbiological techniques such as the

disc diffusion method and microdilution assays to determine the minimum inhibitory

concentration (MIC).[2][4]

Enzyme Inhibition: A Key Therapeutic Strategy
α-Glucosidase Inhibition: Certain indane-1,3-dione derivatives have been identified as potent

and selective inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[5]

Inhibition of this enzyme can delay glucose absorption and reduce postprandial hyperglycemia,

making it a valuable target for the management of type 2 diabetes.[5] The inhibitory activity of

these compounds is often evaluated through in vitro enzyme assays, with potent derivatives

exhibiting IC50 values in the micromolar range.[5]

Cholinesterase Inhibition: In the context of neurodegenerative diseases such as Alzheimer's,

the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key

therapeutic strategy.[6] By preventing the breakdown of the neurotransmitter acetylcholine,

these inhibitors can help to improve cognitive function.[7] Spiropyrrolidine-indandione hybrids

have emerged as potent cholinesterase inhibitors, with some compounds showing significant

activity against both AChE and BChE.[6]

Neuroprotective Effects and Alzheimer's Disease
The multifactorial nature of Alzheimer's disease necessitates the development of multi-target

drugs.[8] 1,3-diaminoindane derivatives are promising candidates due to their potential to

address several pathological aspects of the disease. Oxidative stress and chronic

neuroinflammation are known to play crucial roles in the onset and progression of Alzheimer's.

[9] The accumulation of advanced glycation endproducts (AGEs) and advanced lipid

peroxidation endproducts (ALEs) in amyloid-β plaques and neurofibrillary tangles is another

key feature.[8]
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Multifunctional diamine derivatives have been designed to simultaneously trap reactive

carbonyl species (RCS), reactive oxygen species (ROS), and biometals, thereby mitigating the

downstream neurotoxic effects.[8] Furthermore, the inhibition of glycogen synthase kinase 3β

(GSK-3β), an enzyme implicated in tau protein hyperphosphorylation and neuroinflammation,

represents another important therapeutic avenue for these compounds.[9]

Antiviral Activity
The indane scaffold is also a component of antiviral drugs, such as the HIV protease inhibitor

Indinavir.[1] While specific data on the antiviral activity of 1,3-diaminoindane derivatives is

emerging, related indane-1,3-dione structures have been investigated for their potential to

interact with viral proteins, such as those of the coronavirus.[10]

Experimental Protocols and Methodologies
Synthesis of 1,3-Diaminoindane Derivatives
The synthesis of 1,3-diaminoindane derivatives can be achieved through various organic

chemistry routes. A common approach involves the functionalization of an indane-1,3-dione

precursor.[1] The Knoevenagel condensation is a frequently employed reaction for synthesizing

indane-1,3-dione derivatives, which can then be further modified to introduce the diamino

functionalities.[5][11]

Illustrative Synthetic Workflow:
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Caption: General workflow for the synthesis and evaluation of 1,3-diaminoindane derivatives.
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In Vitro Antibacterial Susceptibility Testing
1. Disc Diffusion Method:

Principle: This method assesses the susceptibility of bacteria to the test compounds by

measuring the zone of growth inhibition around a filter paper disc impregnated with the

compound.

Procedure:

Prepare a standardized inoculum of the test bacterium.

Evenly spread the inoculum onto the surface of an agar plate.

Place sterile filter paper discs impregnated with known concentrations of the 1,3-

diaminoindane derivative onto the agar surface.

Incubate the plates under appropriate conditions.

Measure the diameter of the zone of inhibition around each disc.

2. Microdilution Method (for MIC Determination):

Principle: This method determines the minimum concentration of a compound that inhibits

the visible growth of a microorganism.

Procedure:

Prepare serial dilutions of the 1,3-diaminoindane derivative in a 96-well microtiter plate.

Add a standardized bacterial suspension to each well.

Include positive (no compound) and negative (no bacteria) controls.

Incubate the plate.

The MIC is the lowest concentration of the compound at which no visible bacterial growth

is observed.[2]
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α-Glucosidase Inhibition Assay
Principle: This spectrophotometric assay measures the inhibition of α-glucosidase activity by

monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-

glucopyranoside.

Procedure:

Prepare a reaction mixture containing α-glucosidase enzyme solution and the 1,3-

diaminoindane derivative at various concentrations.

Pre-incubate the mixture.

Initiate the reaction by adding the substrate.

Stop the reaction after a defined time with the addition of a basic solution (e.g., sodium

carbonate).

Measure the absorbance of the resulting p-nitrophenol at a specific wavelength (e.g., 405

nm).

Calculate the percentage of inhibition and determine the IC50 value.

α-Glucosidase + Inhibitor

Enzymatic Reaction

Substrate
(p-nitrophenyl-α-D-glucopyranoside)

Product
(p-nitrophenol)

Spectrophotometric Measurement
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Caption: Conceptual diagram of an α-glucosidase inhibition assay.

Quantitative Data Summary
Compound
Class

Biological
Activity

Target/Organis
m

Potency
(IC50/MIC)

Reference

Indane-1,3-dione

Derivatives

α-Glucosidase

Inhibition
α-Glucosidase 0.76 - 2.80 µM [5]

Aminoindane

Derivatives
Antibacterial

A. baumannii,

MRSA

3.9025 - 15.625

µg/ml
[2]

Spiropyrrolidine-

indandione

Hybrids

Cholinesterase

Inhibition
AChE, BChE 3.24 - 10.25 µM [6]

Future Perspectives and Drug Development
The diverse biological activities of 1,3-diaminoindane derivatives make them highly attractive

scaffolds for drug discovery and development. Future research should focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 1,3-

diaminoindane core to optimize potency and selectivity for specific biological targets.

Mechanism of Action Elucidation: In-depth studies to unravel the precise molecular

mechanisms underlying the observed biological effects.

In Vivo Efficacy and Safety: Evaluation of promising lead compounds in relevant animal

models to assess their therapeutic efficacy, pharmacokinetic properties, and toxicological

profiles.

Development of Multi-Target Ligands: Rational design of derivatives that can simultaneously

modulate multiple targets, particularly for complex diseases like Alzheimer's.

By leveraging the chemical tractability and broad biological activity of the 1,3-diaminoindane

scaffold, researchers and drug development professionals can continue to explore its potential
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in addressing a wide range of unmet medical needs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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